molecular formula C18H16N2O3S B5601050 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6354-88-7

5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5601050
CAS No.: 6354-88-7
M. Wt: 340.4 g/mol
InChI Key: RAOVZNVKYZSLIV-UHFFFAOYSA-N
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Description

5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a thiobarbiturate derivative characterized by a naphthalene moiety substituted with a methoxy group at the 2-position. Its core structure consists of a 1,3-diazinane-4,6-dione scaffold with a sulfanylidene group at position 2 and a methylidene bridge linked to the 2-methoxynaphthalene system.

Properties

IUPAC Name

5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-19-16(21)14(17(22)20(2)18(19)24)10-13-12-7-5-4-6-11(12)8-9-15(13)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOVZNVKYZSLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979762
Record name 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6354-88-7
Record name 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-methoxynaphthalene-1-carbaldehyde with 1,3-dimethyl-2-thioxo-1,3-diazinane-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an

Biological Activity

The compound 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential biological significance. This compound belongs to the class of sulfanylidene derivatives of diazinanes, characterized by the presence of sulfur atoms and various functional groups that enhance its reactivity and biological activity. Its unique structure positions it as a candidate for various therapeutic applications, particularly in the fields of oncology and dermatology.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}, with a molecular weight of approximately 340.4 g/mol. The compound features a naphthalene ring substituted with a methoxy group and a diazinane ring with sulfanylidene and dimethyl groups .

PropertyValue
Molecular FormulaC18H16N2O3S
Molecular Weight340.4 g/mol
CAS Number6354-88-7
Melting PointNot available
DensityNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 2-methoxynaphthalene and thiourea . The reaction is generally carried out in the presence of bases such as sodium hydroxide or potassium carbonate under reflux conditions .

Antioxidant Properties

Research indicates that compounds similar to 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit notable antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Tyrosinase Inhibition

One significant aspect of the biological activity of this compound is its potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that similar compounds exhibit IC50 values ranging from 23.31 µM to 70.75 µM against tyrosinase activity, indicating that modifications in their structure can enhance their inhibitory effects .

Cytotoxic Effects

In vitro studies using murine B16F10 melanoma cells have demonstrated that certain derivatives of this compound do not exhibit significant cytotoxic effects at concentrations up to 25 µM. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Tyrosinase Inhibition : A recent study found that compounds with similar structural features to 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione showed competitive inhibition against mushroom tyrosinase, indicating strong binding affinity to the active site .
  • Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of similar compounds using DPPH radical scavenging assays, reporting significant antioxidant activity which may contribute to their protective effects against oxidative stress-related damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Planarity

The planar conformation of the arylidene-diazinane-dione system is a critical feature shared across analogs. For example:

  • 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione (): Substitution with a trimethoxybenzylidene group results in near-planarity (dihedral angle: 1.41° between benzene and pyrimidine-dione rings), enhancing π-conjugation .
  • 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione ():

    • The chloro-benzodioxol substituent introduces steric and electronic effects, slightly distorting planarity compared to methoxy-substituted analogs.
  • 5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione ():

    • A Meldrum’s acid derivative with a dimethylbenzylidene group exhibits an envelope conformation in the dioxane ring, contrasting with the planar diazinane-dione system .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns vary with substituents:

  • The title compound’s 2-methoxynaphthalene group may engage in C–H···O interactions, similar to 5-(3,4-dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione , which forms chains via weak C–H···O bonds .
  • In contrast, 1,3-diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione lacks significant intermolecular hydrogen bonds due to steric hindrance from ethyl groups .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Planarity (Dihedral Angle)
5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione C₁₈H₁₆N₂O₃S 340.40 2-Methoxynaphthalene Likely planar (analog ~1–2°)
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione () C₁₃H₁₀ClN₂O₃S 324.75 Chloro-benzodioxol Moderate distortion due to Cl
5-(3,4-Dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione () C₁₁H₈Cl₂N₂O₂S 311.16 Dichlorophenyl Not reported

Research Tools and Methodologies

  • X-ray crystallography : SHELX and OLEX2 () were used to determine the crystal structures of analogs, confirming planarity and intermolecular interactions .
  • Hydrogen-bond analysis : Graph set analysis () can predict packing motifs for the title compound based on substituent-directed interactions.

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